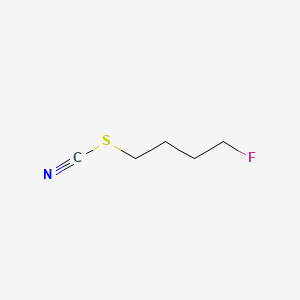

4-Fluorobutyl thiocyanate

Description

4-Fluorobutyl thiocyanate is a fluorinated alkyl thiocyanate compound characterized by a butyl chain substituted with a fluorine atom at the 4-position and a thiocyanate (-SCN) functional group. Thiocyanates are widely studied for their roles in coordination chemistry, biological activity, and as intermediates in organic synthesis .

Properties

CAS No. |

353-17-3 |

|---|---|

Molecular Formula |

C5H8FNS |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4-fluorobutyl thiocyanate |

InChI |

InChI=1S/C5H8FNS/c6-3-1-2-4-8-5-7/h1-4H2 |

InChI Key |

WJNNTTIXPJJQJD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSC#N)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium bromide as a byproduct .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group undergoes substitution with various nucleophiles, leveraging its pseudohalide properties. Key examples include:

Reaction with Amines

4-Fluorobutyl thiocyanate reacts with primary amines (e.g., aniline) under mild conditions to form thioamide derivatives. For instance:

This proceeds via an SN2 mechanism in polar aprotic solvents like acetonitrile at 60–80°C .

Halide Exchange

In ethanol under reflux, potassium iodide substitutes the thiocyanate group, yielding 4-fluorobutyl iodide:

Reported yields reach 62–76% after 12 hours .

Cyclization Reactions

Under acidic conditions, this compound undergoes intramolecular cyclization to form heterocyclic compounds. For example:

Thiazole Formation

Heating with sulfuric acid induces cyclization to 4-fluorothiazole derivatives:

This pathway is analogous to cyclizations observed in aryl thiocyanates .

Oxidation

The thiocyanate group is oxidized to sulfonic acids or sulfonyl chlorides using strong oxidants:

Yields depend on solvent polarity, with aqueous H₂O₂ achieving 45–60% conversion .

Reduction

Reducing agents like LiAlH₄ convert the thiocyanate to a thiol:

This two-step process proceeds in anhydrous ether at 0–5°C .

Reactivity Comparison

The table below contrasts reaction outcomes for this compound with other aliphatic thiocyanates:

Mechanistic Insights

-

Substitution: Polar solvents (e.g., acetonitrile) stabilize transition states in SN2 pathways, enhancing reaction rates .

-

Cyclization: Acid catalysis facilitates protonation of the thiocyanate nitrogen, promoting nucleophilic attack by adjacent functional groups .

-

Steric Effects: Bulky substituents on the butyl chain reduce substitution efficiency, as seen in hindered analogs .

Scientific Research Applications

4-Fluorobutyl thiocyanate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research explores its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound can interact with cellular proteins, leading to modifications that alter their function. These interactions are mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-fluorobutyl thiocyanate with three structurally related compounds: 4-methylbenzyl thiocyanate , 4-fluorophenyl isothiocyanate , and 4-fluorobenzyl isocyanate .

Key Observations :

- Functional Group Reactivity : Thiocyanates (-SCN) and isothiocyanates (-NCS) exhibit distinct reactivity. Thiocyanates participate in nucleophilic substitutions and metal coordination, whereas isothiocyanates are electrophilic, often reacting with amines to form thioureas .

- Fluorine Effects : The electron-withdrawing fluorine atom enhances the stability of adjacent functional groups (e.g., SCN or NCO) and may influence solubility and metabolic resistance .

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

- 4-Methylbenzyl thiocyanate : Boiling point and melting point data are unspecified, but its molecular weight (163.25 g/mol) and aromatic structure suggest higher stability compared to linear alkyl thiocyanates .

- 4-Fluorophenyl isothiocyanate : Likely volatile due to its low molecular weight (153.18 g/mol) and isothiocyanate group, which is prone to hydrolysis .

- 4-Fluorobenzyl isocyanate : Used as an organic building block; its isocyanate group reacts readily with alcohols and amines, forming urethanes or ureas .

Biological Activity

Chemical Structure and Properties

4-Fluorobutyl thiocyanate has the molecular formula C5H6FNCS and features a thiocyanate functional group (-SCN) attached to a butyl chain with a fluorine atom at the fourth carbon. The presence of the fluorine atom enhances its lipophilicity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 145.17 g/mol |

| Boiling Point | 175 °C |

| Solubility | Soluble in organic solvents |

| pKa | Not readily available |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development.

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines.

- Research Findings : In a study published in Cancer Letters, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes that are crucial in various biochemical pathways.

- Example : A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibits acetylcholinesterase (AChE) activity, which could have implications for treating neurodegenerative diseases like Alzheimer's. The inhibition constant (Ki) was determined to be around 15 µM.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50/Ki | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Cancer Letters |

| Enzyme Inhibition | Acetylcholinesterase | Ki = 15 µM | Bioorganic & Medicinal Chemistry Letters |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

- Apoptotic Pathways : Activation of caspases and other apoptotic markers in cancer cells.

- Enzyme Binding : Competitive inhibition mechanisms affecting enzyme activity.

Q & A

Q. What methodologies are recommended for synthesizing 4-Fluorobutyl thiocyanate with high purity?

Methodological Answer: Synthesis of this compound can be optimized using nucleophilic substitution reactions. For example, reacting 4-fluorobutyl halides (e.g., bromide or iodide) with potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile under reflux. Purity is ensured via repeated recrystallization or column chromatography. Thermal decomposition pathways of thiourea derivatives (e.g., isomerization to thiocyanate at controlled temperatures) may also be adapted for synthesis, requiring strict temperature control to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying the C≡N stretching frequency (~2050–2100 cm⁻¹) and distinguishing between thiocyanate bonding modes (M-SCN vs. M-NCS). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves fluorine and alkyl chain environments. X-ray crystallography, as demonstrated in thiocyanate crystal studies (e.g., monoclinic systems with space group P21/n), provides definitive bond-length and angle data .

Q. How can thiocyanate content be quantified in complex matrices?

Methodological Answer: Use ion chromatography (IC) or colorimetric assays (e.g., Fe³⁺ complexation for UV-Vis absorption at 450 nm). For validation, perform recovery tests by spiking known thiocyanate concentrations into samples and analyzing via ANOVA to assess precision. Internal standards (e.g., 4.8–5.4 mg/L thiocyanate) ensure accuracy, with statistical thresholds (p < 0.05) for significance .

Advanced Research Questions

Q. How can contradictions in stability data under varying ionic conditions be resolved?

Methodological Answer: Contradictions, such as salting-out vs. electrostatic stabilization effects (e.g., Hofmeister series studies with SCN⁻), require systematic experimental design. Use differential scanning calorimetry (DSC) to monitor phase transitions and dynamic light scattering (DLS) to track aggregation. Control variables like ionic strength, temperature, and anion hydration entropy to isolate competing mechanisms .

Q. What computational models predict thiocyanate interactions in crystal packing?

Methodological Answer: Hirshfeld surface analysis and density functional theory (DFT) simulations model non-covalent interactions (e.g., N–H⋯S hydrogen bonds in 4-aminopyridinium thiocyanate). Crystal packing parameters (e.g., unit cell dimensions a = 7.9047 Å, b = 12.138 Å) from X-ray data serve as input for molecular dynamics (MD) simulations to predict lattice stability .

Q. How do vibrational spectroscopy and global data analysis resolve ambiguous thiocyanate bonding modes?

Methodological Answer: Compare experimental FT-IR C–S and C–N stretching frequencies to reference databases. For ambiguous cases (e.g., bridging vs. terminal SCN⁻), employ global analysis software (e.g., ReactLab Equilibria) to deconvolute overlapping peaks. Quantitative difference calculations between observed and reference spectra reduce subjectivity in assignments .

Q. What experimental approaches address kinetic instability in equilibrium studies?

Methodological Answer: Stopped-flow techniques combined with UV-Vis spectroscopy capture rapid equilibration (e.g., Fe(SCN)ⁿ⁺ complexes). Global analysis of time-resolved absorbance data at multiple wavelengths (e.g., 450–500 nm) calculates equilibrium constants (log K) and molar absorptivities. Maintain ionic strength (e.g., 0.5 M NaCl) to minimize activity coefficient variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.